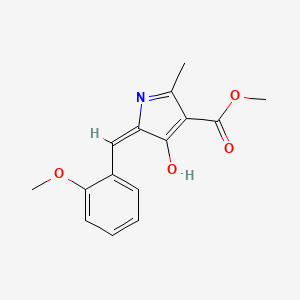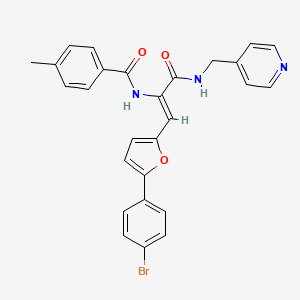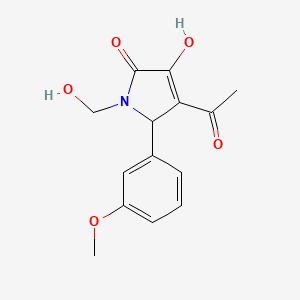![molecular formula C27H32N2O5S B11621659 ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate](/img/structure/B11621659.png)
ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-(5Z)-5-[[4-(Diethylamino)-2-methoxyphenyl]methyliden]-2-(4-ethoxyanilino)-4-oxothiophen-3-carboxylat ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Thiophenring, eine Ethoxyanilinogruppe und eine Diethylamino-Methoxyphenylgruppe umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-(5Z)-5-[[4-(Diethylamino)-2-methoxyphenyl]methyliden]-2-(4-ethoxyanilino)-4-oxothiophen-3-carboxylat beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die Kondensation von 4-(Diethylamino)-2-methoxybenzaldehyd mit Ethyl-2-amino-4-oxothiophen-3-carboxylat unter bestimmten Reaktionsbedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Natriumethanolat in einem Ethanol-Lösungsmittel durchgeführt, gefolgt von der Reinigung durch Umkristallisation oder Chromatographie.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Der Prozess würde auf Ausbeute und Reinheit optimiert werden und häufig automatisierte Reaktoren und kontinuierliche Fließsysteme umfassen, um eine konsistente Produktion zu gewährleisten. Die Verwendung von Katalysatoren und fortschrittlichen Reinigungstechniken wie Hochleistungsflüssigkeitschromatographie (HPLC) kann ebenfalls eingesetzt werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ethyl-(5Z)-5-[[4-(Diethylamino)-2-methoxyphenyl]methyliden]-2-(4-ethoxyanilino)-4-oxothiophen-3-carboxylat kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können an den Methoxy- oder Ethoxygruppen mit Reagenzien wie Natriummethoxid oder Natriumethanolat auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Natriummethoxid in Methanol.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation Carbonsäuren ergeben, während die Reduktion Alkohole oder Amine produzieren kann.
Wissenschaftliche Forschungsanwendungen
Ethyl-(5Z)-5-[[4-(Diethylamino)-2-methoxyphenyl]methyliden]-2-(4-ethoxyanilino)-4-oxothiophen-3-carboxylat hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird aufgrund seiner einzigartigen strukturellen Eigenschaften auf sein Potenzial als Fluoreszenzsonde untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, darunter entzündungshemmende und krebshemmende Eigenschaften.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien wie organischer Halbleiter und photovoltaischer Zellen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-(5Z)-5-[[4-(Diethylamino)-2-methoxyphenyl]methyliden]-2-(4-ethoxyanilino)-4-oxothiophen-3-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Zum Beispiel kann es bestimmte Enzyme hemmen, die an Entzündungen oder der Proliferation von Krebszellen beteiligt sind, wodurch seine therapeutischen Wirkungen ausgeübt werden.
Wissenschaftliche Forschungsanwendungen
ETHYL (5Z)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-2-[(4-ETHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Wirkmechanismus
The mechanism of action of ETHYL (5Z)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-2-[(4-ETHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-(Diethylamino)salicylaldehyd
- Ethylacetoacetat
- 2-(Diethylamino)ethylbenzoat
Einzigartigkeit
Ethyl-(5Z)-5-[[4-(Diethylamino)-2-methoxyphenyl]methyliden]-2-(4-ethoxyanilino)-4-oxothiophen-3-carboxylat ist aufgrund seiner Kombination aus funktionellen Gruppen und strukturellen Merkmalen einzigartig. Diese Einzigartigkeit ermöglicht es ihm, an einer Vielzahl von chemischen Reaktionen teilzunehmen, und macht es für verschiedene wissenschaftliche Anwendungen geeignet.
Eigenschaften
Molekularformel |
C27H32N2O5S |
|---|---|
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-ethoxyphenyl)imino-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C27H32N2O5S/c1-6-29(7-2)20-13-10-18(22(17-20)32-5)16-23-25(30)24(27(31)34-9-4)26(35-23)28-19-11-14-21(15-12-19)33-8-3/h10-17,30H,6-9H2,1-5H3/b23-16-,28-26? |
InChI-Schlüssel |
HMGAOBWAJAUWQC-BMBZWDQTSA-N |
Isomerische SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=C\2/C(=C(C(=NC3=CC=C(C=C3)OCC)S2)C(=O)OCC)O)OC |
Kanonische SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C2C(=C(C(=NC3=CC=C(C=C3)OCC)S2)C(=O)OCC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{[2-(Azepan-1-yl)ethyl]amino}-2-(4-chlorobenzyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11621603.png)
![9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621612.png)
![ethyl 4-({N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B11621615.png)
![(3Z)-1-allyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11621618.png)
![N-benzyl-8-propyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11621623.png)
![(5E)-1-(4-methylphenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11621625.png)
![4-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B11621627.png)
![1-(3-Methoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B11621633.png)
![5-benzoyl-6-[5-(2-chlorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B11621639.png)
![2-[(3-fluoroanilino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11621647.png)

